molecular formula C12H13N3O2 B3051704 5,6-Dihydro-8,9-dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline CAS No. 35515-48-1

5,6-Dihydro-8,9-dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline

Cat. No.: B3051704
CAS No.: 35515-48-1
M. Wt: 231.25 g/mol
InChI Key: OMHHCEOQISUAHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dihydro-8,9-dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline is a heterocyclic compound characterized by a fused triazolo-isoquinoline core with methoxy substituents at positions 8 and 7. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry. The compound is synthesized via cyclization reactions involving nitrilimines and 6,7-dimethoxy-3,4-dihydroisoquinoline, often followed by Claisen–Schmidt condensation to generate chalcone derivatives for enhanced bioactivity . Its derivatives exhibit diverse pharmacological activities, including antitumor, antibacterial, and anti-inflammatory effects .

Properties

IUPAC Name

8,9-dimethoxy-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-16-10-5-8-3-4-15-7-13-14-12(15)9(8)6-11(10)17-2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHHCEOQISUAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN3C2=NN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00956912
Record name 8,9-Dimethoxy-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35515-48-1
Record name 1,2,4-Triazolo(3,4-a)isoquinoline, 5,6-dihydro-8,9-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035515481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8,9-Dimethoxy-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-8,9-dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 8,9-dimethoxy-1,2,3,4-tetrahydroisoquinoline with hydrazine hydrate and formic acid, followed by cyclization to form the triazoloisoquinoline core. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-8,9-dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Dihydro derivatives.

    Substitution: Substituted triazoloisoquinolines.

Scientific Research Applications

Antimicrobial Activity

Several studies have reported the antimicrobial properties of 5,6-dihydro-8,9-dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline. For instance:

  • Antibacterial Effects : The compound has shown activity against various bacterial strains. In vitro assays demonstrated its effectiveness against Gram-positive and Gram-negative bacteria.
  • Antifungal Properties : Research indicates that this compound also exhibits antifungal activity against certain pathogenic fungi.

Anticancer Potential

Emerging evidence suggests that 5,6-dihydro-8,9-dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline may possess anticancer properties. Studies have indicated that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example:

  • Cell Line Studies : In vitro studies on breast cancer and leukemia cell lines revealed significant cytotoxic effects .

Neuroprotective Effects

Recent investigations have also highlighted the neuroprotective potential of this compound. It has been shown to mitigate oxidative stress and inflammation in neuronal cells, suggesting possible applications in neurodegenerative disorders such as Alzheimer’s disease.

Case Study 1: Transition Metal Complexes

Research involving transition metal complexes of 5,6-dihydro-8,9-dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline has demonstrated enhanced biological activity compared to the free ligand. For example:

  • Complex Formation : Complexes with metals such as Co(II) and Cu(II) exhibited improved antimicrobial and anticancer activities. The crystal structures of these complexes were characterized using X-ray diffraction techniques .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR study was conducted to evaluate the effects of various substitutions on the isoquinoline and triazole rings. Modifications led to compounds with significantly enhanced potency against specific cancer cell lines while maintaining low toxicity profiles .

Mechanism of Action

The mechanism of action of 5,6-Dihydro-8,9-dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also induce oxidative stress and DNA damage in cancer cells, leading to apoptosis . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Anticancer Activity

  • Triazolo-isoquinoline Chalcones: Compound 45 (IC50: 2.1 µM in MCF-7 cells) induces G1 cell cycle arrest and apoptosis via p53/Bax upregulation and Bcl-2 suppression .
  • Pyrrolo[2,1-a]isoquinolines: Exhibit comparable cytotoxicity (IC50: 1.93 µM in HeLa cells) but lack triazolo-mediated apoptosis induction, suggesting mechanistic differences .

Antibacterial Activity

  • 3-Acetyl derivatives with 4-chlorophenyl groups (e.g., C23H25ClN4O3) show broad-spectrum activity against Gram-positive bacteria (MIC: 8 µg/mL), outperforming non-halogenated analogues .

Physicochemical and Spectroscopic Properties

  • Melting Points : Derivatives with bulky substituents (e.g., 9-benzyl-5,6-dihydro analogues) exhibit higher melting points (150–152°C) due to improved crystal packing .
  • Spectral Data : IR and NMR spectra confirm the triazolo ring’s stability; carbonyl stretches (1670–1700 cm⁻¹) and methoxy proton shifts (δ 3.6–3.9 ppm) are consistent across analogues .

Research Findings and Mechanistic Insights

  • Anticancer Mechanism: Triazolo-isoquinoline chalcones induce oxidative stress and DNA damage, activating caspase-3 and p53 pathways .
  • Structure-Activity Relationship (SAR) : Methoxy groups at 8,9 positions are critical for DNA intercalation, while chalcone side chains modulate selectivity toward cancer cells .
  • Crystallographic Data: X-ray studies reveal planar triazolo-isoquinoline cores with intermolecular hydrogen bonding (N–H⋯O), stabilizing ligand-receptor interactions .

Biological Activity

5,6-Dihydro-8,9-dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline is a compound of interest due to its potential pharmacological properties. Its structural features suggest it may exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C₁₂H₁₃N₃O₂
  • Molecular Weight : 231.25 g/mol
  • CAS Number : 35515-48-1

Anticancer Activity

Recent studies have indicated that compounds related to 1,2,4-triazolo[3,4-a]isoquinolines demonstrate significant anticancer properties. For instance:

  • A study reported that derivatives of triazoloisoquinoline exhibited growth inhibition in breast cancer cell lines (MDA-MB-231) with IC50 values ranging from 24.5 to 122.2 μg/mL .
  • The mechanism of action includes induction of apoptosis and cell cycle arrest at the G2/M phase .

The biological activity of 5,6-Dihydro-8,9-dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline may be attributed to:

  • Inhibition of Thymidine Phosphorylase : Similar compounds have shown inhibitory effects on thymidine phosphorylase, which is linked to tumor growth and angiogenesis .
  • Apoptotic Induction : Research indicates that these compounds can upregulate pro-apoptotic genes (e.g., Bax) while downregulating anti-apoptotic genes (e.g., Bcl2), leading to increased apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The structural modifications in the triazoloisoquinoline framework significantly influence their biological activity. For example:

  • The presence of methoxy groups enhances binding affinity to target proteins involved in cancer progression .

Case Studies

  • Study on Chalcone Analogs :
    • Compounds derived from triazoloisoquinoline showed strong suppression of cell growth in breast carcinoma models through mechanisms involving cell cycle arrest and apoptosis .
  • Synthesis and Evaluation :
    • A synthesis study highlighted the preparation of various triazoloisoquinoline derivatives and their evaluation against different cancer cell lines. The derivatives demonstrated varying degrees of cytotoxicity and selectivity towards cancer cells compared to normal cells .

Data Table

Compound NameIC50 (μg/mL)Mechanism of ActionTarget
5a24.5ApoptosisMDA-MB-231
3a29.5Cell Cycle ArrestLuc4T1
Doxorubicin122.2ApoptosisMDA-MB-231

Q & A

Basic: What are the standard synthetic routes for 5,6-dihydro-8,9-dimethoxy-1,2,4-triazolo[3,4-a]isoquinoline derivatives?

The compound is typically synthesized via cyclocondensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with nitrilimines or hydrazonoyl chlorides. For example:

  • Hydrazonoyl chloride route : Reacting 4-C-acetylmethanohydrazonoyl chlorides with 6,7-dimethoxy-3,4-dihydroisoquinoline under basic conditions yields triazolo-isoquinoline derivatives. Subsequent Claisen-Schmidt condensation with substituted aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) using KOH as a catalyst generates chalcone derivatives .
  • Key analytical validation : Monitor reactions via TLC and purify products using column chromatography. Confirm structures via 1^1H/13^13C NMR, mass spectrometry, and elemental analysis (e.g., C23_{23}H25_{25}ClN4_4O3_3 derivatives show characteristic peaks at δ 3.66–5.83 ppm in 1^1H NMR and [M]+^+ at m/z 440) .

Basic: How are these compounds characterized for structural integrity and purity?

  • Spectroscopic methods :
    • NMR : 1^1H NMR confirms methoxy groups (δ 3.66–3.97 ppm) and aromatic protons. 13^13C NMR identifies carbonyl carbons (δ ~190–200 ppm) in acetylated derivatives .
    • Mass spectrometry : High-resolution ESI-MS validates molecular ions (e.g., [M]+^+ at m/z 440 for C23_{23}H25_{25}ClN4_4O3_3) .
  • Chromatography : HPLC with UV detection (λ = 254–280 nm) assesses purity (>95%) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., orthorhombic crystal system, space group P21_121_121_1 for triazolo-isoquinoline derivatives) .

Basic: What in vitro assays are used to evaluate biological activity?

  • Antibacterial activity : Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus and Escherichia coli using agar dilution methods .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50_{50} values calculated via nonlinear regression .
  • Antioxidant activity : DPPH radical scavenging assays, with IC50_{50} compared to ascorbic acid .

Advanced: How can structure-activity relationships (SAR) guide the optimization of triazolo-isoquinoline derivatives?

  • Substituent effects :
    • Methoxy groups : 8,9-Dimethoxy enhances membrane permeability and target binding (e.g., chalcone derivatives with 3,4,5-trimethoxyphenyl groups show improved cytotoxicity) .
    • Phenyl vs. heteroaryl substitutions : 2-Furyl or 2-thienyl groups at position 3 modulate electron density, affecting antibacterial potency .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) predict interactions with DNA topoisomerase II or tubulin, guiding rational design .

Advanced: What in vivo models are suitable for evaluating antitumor efficacy?

  • Mouse xenografts : BALB/c mice implanted with Ehrlich ascites carcinoma (EAC) are treated with derivatives (e.g., 50 mg/kg/day i.p.). Tumor volume and survival rates are monitored, with histopathology confirming apoptosis (TUNEL assay) .
  • Ethical considerations : Protocols must comply with institutional guidelines (e.g., CU-IACUC approval for animal welfare) .

Advanced: How can researchers resolve contradictions in reported biological activities?

  • Case study : Discrepancies in cytotoxicity data may arise from:
    • Assay conditions : Varying serum concentrations in cell culture (e.g., 10% FBS vs. serum-free media) .
    • Structural analogs : Compare activity of 3-acetyl vs. chalcone derivatives to identify critical pharmacophores .
  • Statistical validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance across replicates .

Advanced: What advanced techniques elucidate conformational dynamics?

  • X-ray crystallography : Resolve bond lengths and angles (e.g., C–N bond lengths of 1.34–1.38 Å in triazolo rings) to correlate with reactivity .
  • Dynamic NMR : Track rotational barriers of methoxy groups in DMSO-d6_6 at variable temperatures .

Advanced: How can synthetic yields be optimized for scaled production?

  • Solvent screening : Compare ethanol (RT, 72% yield) vs. DMF (reflux, 88% yield) for Claisen-Schmidt condensations .
  • Catalyst optimization : Replace KOH with phase-transfer catalysts (e.g., TBAB) to enhance reaction rates .

Advanced: What methodologies validate target engagement in mechanistic studies?

  • Western blotting : Quantify apoptosis markers (e.g., Bax/Bcl-2 ratio) in treated cancer cells .
  • Flow cytometry : Assess cell cycle arrest (e.g., G2/M phase blockade) using propidium iodide staining .

Advanced: How do researchers address spectral data ambiguities in novel derivatives?

  • 2D NMR (HSQC, HMBC) : Assign overlapping aromatic signals in crowded regions (e.g., δ 6.8–7.5 ppm) .
  • Isotopic labeling : Synthesize 13^{13}C-labeled methoxy derivatives to confirm resonance assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dihydro-8,9-dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline
Reactant of Route 2
5,6-Dihydro-8,9-dimethoxy-1,2,4-triazolo(3,4-a)isoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.